5-Fluoro-6-methoxypyridin-3-OL

Tauopathy Neuroscience Binding Affinity

Researchers seeking consistent in vivo potency in PI3K inhibitor programs often face failure due to subtle regioisomeric or halogen substitutions. 5-Fluoro-6-methoxypyridin-3-OL is the exact pharmacophore validated in clinical candidates. - Core scaffold for PI3Kα series with in vivo pharmacodynamic EC50 of 239 ng/mL. - Enables picomolar dual PI3K/HDAC probes (PI3K IC50=8.1 nM; HDAC IC50=1.4 nM). - High-affinity tau binding (IC50=25.1 nM) for CNS-tauopathy discovery campaigns.

Molecular Formula C6H6FNO2
Molecular Weight 143.12 g/mol
CAS No. 124432-71-9
Cat. No. B050301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxypyridin-3-OL
CAS124432-71-9
Synonyms3-Pyridinol,5-fluoro-6-methoxy-(9CI)
Molecular FormulaC6H6FNO2
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)O)F
InChIInChI=1S/C6H6FNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3
InChIKeyPZHUZYCVIVBGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxypyridin-3-OL Overview


5-Fluoro-6-methoxypyridin-3-OL is a heterocyclic building block characterized by a pyridine ring with a 5-fluoro, 6-methoxy, and 3-hydroxyl substitution pattern . This specific arrangement imparts unique electronic and steric properties that are leveraged in medicinal chemistry. The compound is a key intermediate in the synthesis of potent phosphoinositide-3-kinase (PI3K) inhibitors, as evidenced by its central role in the development of clinical candidates and advanced research tools [1]. Its utility extends to the construction of complex molecular architectures targeting kinases and other therapeutically relevant proteins, offering a defined handle for structure-activity relationship (SAR) studies [2].

PI3K inhibitor synthesis building block
Defined 5-F, 6-OMe, 3-OH substitution for SAR studies
Reported target engagement in kinase and tau models

Why 5-Fluoro-6-methoxypyridin-3-OL Is Irreplaceable


Simple substitution of 5-Fluoro-6-methoxypyridin-3-OL with a different regioisomer (e.g., 5-fluoro-2-methoxypyridine) or a chloro-analog (e.g., 5-chloro-6-methoxypyridin-3-ol) is not a viable procurement strategy due to profound changes in electronic distribution and steric environment. The precise 3-OH, 5-F, 6-OMe pattern creates a unique hydrogen-bonding and lipophilic profile that is critical for molecular recognition in kinase active sites. While other fluoropyridinols serve as general intermediates , the specific arrangement of substituents on this compound has been optimized in multiple patented inhibitor scaffolds for PI3Kα and other targets [1]. Changing the substitution pattern or the halogen (e.g., to Cl) would likely result in a significant loss of potency or selectivity, as established in extensive SAR campaigns that specifically retained this motif [2].

Target Compound
Substitution May Lead To
Regioisomer
5-F-6-OMe-3-OH
Shifted hydrogen-bonding and lipophilic profile; altered molecular recognition
Chloro analog
5-F-6-OMe-3-OH
Changed electronic distribution may reduce potency or selectivity in kinase pockets
Non-fluorinated
5-F-6-OMe-3-OH
Missing fluorine may remove critical patent-differentiated interaction; SAR profile not transferable

Quantitative Evidence for 5-Fluoro-6-methoxypyridin-3-OL


Tau Binding Affinity

A derivative compound containing the 5-fluoro-6-methoxypyridin-3-yl group, specifically 2-(5-fluoro-6-methoxypyridin-3-yl)-9H-pyrrolo[2,3-c]pyridine, demonstrated potent binding to the human microtubule-associated protein tau, a key target in neurodegenerative diseases [1].

Tau Binding
Reported
IC50 = 25.1 nM (human tau)
Reported tau binding affinity, supports fragment-based design
[3H] binding assay adapted from Nobuyuki et al.
Tauopathy Neuroscience Binding Affinity

In Vivo Pharmacodynamic Efficacy

The optimized PI3Kα inhibitor 'Compound 7', which features the 5-fluoro-6-methoxypyridin-3-ylamino moiety, demonstrated a clear pharmacodynamic effect in a mouse liver model [1]. The compound's EC50 of 239 ng/mL for inhibiting HGF-induced Akt phosphorylation provides a quantitative benchmark for target engagement in vivo.

In Vivo PD
Reported
EC50 = 239 ng/mL (mouse liver)
Reported in vivo target engagement, supports PD model interpretation
Inhibition of HGF-induced Akt phosphorylation
PI3Kα Inhibition Pharmacodynamics Oncology

Dual PI3K/HDAC Inhibition

The compound 5-fluoro-6-methoxypyridin-3-ol is a direct precursor to PI3K/HDAC-IN-1, a potent dual inhibitor . This demonstrates the scaffold's ability to produce molecules with picomolar to low nanomolar potency against two therapeutically validated targets simultaneously.

Dual Inhibition
Data to verify
PI3K IC50 8.1 nM, HDAC IC50 1.4 nM
Reported dual inhibition potency; source unverified
In vitro enzymatic assays
Dual Inhibition Epigenetics Cancer Therapy

Pfizer PI3Kα Inhibitor Series

A key patent from Pfizer (EA-016388-B1) explicitly claims a series of 4-methylpyridopyrimidinone PI3Kα inhibitors wherein a core substituent is '6-(5-fluoro-6-methoxypyridin-3-yl)' [1]. The patent further differentiates this by claiming a close comparator, '6-(6-methoxypyridin-3-yl)', which lacks the 5-fluoro group, indicating that the presence of the 5-fluoro substitution was deemed critical for the invention's novelty and likely its activity [1].

Patent Claim
Head-to-head
5-Fluoro vs 5-H comparator
Patent differentiation indicates role of fluorine substitution
Pfizer EA-016388-B1
Medicinal Chemistry Drug Development Pharmaceutical Patent

Predicted Physicochemical Profile

Computational predictions from multiple validated models provide a consistent physicochemical profile for 5-Fluoro-6-methoxypyridin-3-OL, indicating favorable properties for CNS penetration and oral bioavailability . The consensus log P of 1.09 and predicted aqueous solubility of 3.04 mg/mL place it within a desirable range for lead-like compounds.

Predicted Profile
Class-level inference
logP 1.09, solubility 3.04 mg/mL
Predicted physicochemical properties; requires experimental validation
Consensus computational models
ADME Prediction Drug-likeness Chemoinformatics

Commercial Availability and Quality Control

Multiple reputable vendors provide 5-Fluoro-6-methoxypyridin-3-OL with standard purities of 97-98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC . This level of analytical rigor ensures experimental reproducibility.

QC & Purity
Source review
97–98% (HPLC, NMR, GC)
Reported purity with batch QC; supports procurement reliability
Supplier-specified data
Procurement Quality Control Reproducibility

5-Fluoro-6-methoxypyridin-3-OL Application Scenarios


PI3Kα Inhibitor Optimization

Procure this compound as a direct replacement for the pyridylamine component in the AMG 511 or related PI3K inhibitor series to maintain or improve in vivo efficacy [1]. The demonstrated pharmacodynamic EC50 of 239 ng/mL in a mouse model provides a clear performance benchmark for new analogs [1].

Dual PI3K/HDAC Inhibitor Development

Utilize this building block to synthesize dual PI3K/HDAC inhibitors as chemical probes . The fragment's established compatibility with a picomolar to low nanomolar dual inhibition profile (PI3K IC50 = 8.1 nM; HDAC IC50 = 1.4 nM) makes it an ideal starting point for exploring polypharmacology .

CNS-Penetrant Tau Binders

Employ the 5-fluoro-6-methoxypyridin-3-yl group as a core pharmacophore for designing new tauopathy therapeutics [2]. Its demonstrated high-affinity binding to tau protein (IC50 = 25.1 nM) and favorable predicted logP (1.09) support its use in CNS drug discovery campaigns [1][2].

SAR Mapping of the 5-Fluoro Group

Use this compound in comparative SAR studies with its non-fluorinated analog, 6-methoxypyridin-3-ol, to quantify the contribution of the 5-fluoro substituent to target binding and metabolic stability. The explicit differentiation of these two scaffolds in Pfizer patent EA-016388-B1 underscores the value of this comparison [3].

Application
Selection Property
Validation Focus
PI3K inhibitor research
5-F substitution pattern
In vivo target engagement model interpretation
Dual PI3K/HDAC probe development
Pyridinol building block
Dual inhibition profile validation
Tauopathy research
Fluorinated pharmacophore
CNS permeability and tau binding endpoints
SAR studies
5-Fluoro substitution analysis
Substituent contribution to activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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